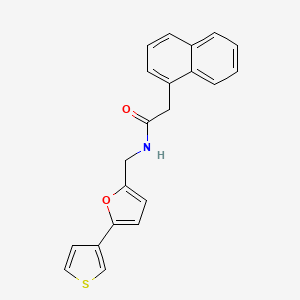

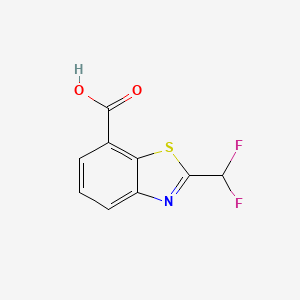

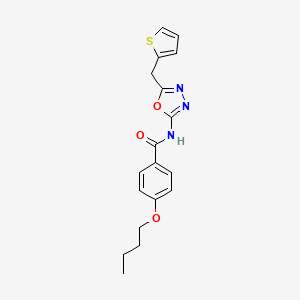

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic molecule that appears to be related to a family of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied in the papers, such as the presence of a naphthalene moiety and an acetamide group.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component reaction involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . This method is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions. Although the exact synthesis of this compound is not detailed, it is likely that a similar synthetic approach could be employed.

Molecular Structure Analysis

The molecular structure of the compound would include a naphthalene ring, which is known for its planar and aromatic properties, contributing to the stability and potential reactivity of the molecule. The presence of a furan and a thiophene ring could introduce additional aromaticity and potential sites for chemical interactions. The acetamide moiety could provide a site for hydrogen bonding and increase the solubility of the compound in polar solvents.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, compounds with similar structures have been shown to exhibit interesting chemical behaviors. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, suggesting that the naphthalene and acetamide components can contribute to significant biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate to high lipophilicity due to the naphthalene core and potential for intermolecular interactions due to the heterocyclic and acetamide groups. The solubility, melting point, and other physical properties would depend on the specific substituents and their arrangement on the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A method for the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been developed, highlighting the use of DBU as a catalyst in ethanol under reflux conditions. This approach emphasizes good yields, environmentally friendly protocols, short reaction times, and mild conditions (Raju et al., 2022).

- Research on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives focuses on their design and synthesis from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, exploring their potential applications (Yang Jing, 2010).

Potential Applications in Molecular Recognition and Sensing

- A study on a naphthalene-thiophene hybrid molecule explores its use as a fluorescent AND logic gate, employing Zn2+ and OAc- ions as inputs for fluorescence activation. This demonstrates the compound's utility in molecular recognition and cell imaging, supported by DFT calculations for structure optimization (Karak et al., 2013).

Photochemical and Pharmacological Properties

- The photochemical properties of 5-hydroxy substituted naphthofurans and naphthothiazoles, leading to photochromic benzochromenes, were explored, highlighting the potential of these compounds in developing new photochromic materials (Aiken et al., 2014).

- A study on the synthesis and anti-Parkinson's screening of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives highlights their significant activity against Parkinson's disease in a 6-OHDA lesioned rat model, indicating a promising direction for therapeutic applications (Gomathy et al., 2012).

Propiedades

IUPAC Name |

2-naphthalen-1-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S/c23-21(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18-8-9-20(24-18)17-10-11-25-14-17/h1-11,14H,12-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVWTNOGAAARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)